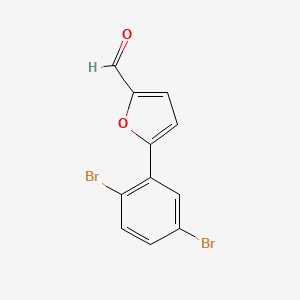

5-(2,5-Dibromophenyl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dibromophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDBOCHHFYJLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC=C(O2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2,5 Dibromophenyl Furan 2 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections for 5-(2,5-Dibromophenyl)furan-2-carbaldehyde

A retrosynthetic analysis of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde suggests two primary strategic disconnections. The most logical bond to break is the C-C bond connecting the furan (B31954) ring and the dibromophenyl moiety. This disconnection points towards a cross-coupling reaction as a key step in the forward synthesis, linking a furan precursor with a dibromophenyl building block.

A second key disconnection involves the formyl group on the furan ring. This suggests that the aldehyde functionality can be introduced onto a pre-functionalized furan ring through a formylation reaction. Alternatively, the furan ring itself could be constructed with the aldehyde group already in place. Based on these disconnections, the primary precursors are identified as a suitably functionalized furan and a dibromophenyl derivative.

Precursor Synthesis and Optimization

The successful synthesis of the target compound hinges on the efficient preparation of key precursors. This section details the synthesis of the necessary furan and halogenated phenyl building blocks.

Synthesis of Key Furan Precursors

A crucial precursor for the synthesis of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde is a furan ring functionalized at the 2- and 5-positions. A common and versatile starting material is 5-bromo-2-furaldehyde (B32451). The synthesis of 5-bromo-2-furaldehyde can be achieved through the bromination of furfural. One effective method utilizes an ionic liquid, 1-butyl-3-methylimidazolium tribromide, as the brominating agent, which offers improved reaction selectivity and cleaner product formation compared to using liquid bromine directly. google.com This method has been reported to produce 5-bromo-2-furaldehyde in good yields.

Alternatively, a protected form of the aldehyde, such as 2-(5-bromofuran-2-yl)-1,3-dioxolane, can be synthesized to be used in subsequent organometallic reactions. nih.gov

Synthesis of Halogenated Phenyl Building Blocks

The dibromophenyl moiety is introduced using a halogenated phenyl building block, most commonly an organoboron compound for use in Suzuki-Miyaura coupling reactions. (2,5-Dibromophenyl)boronic acid is a key reagent for this purpose. sigmaaldrich.comeasycdmo.com The synthesis of arylboronic acids can be achieved through several methods, including the reaction of a Grignard reagent with a trialkyl borate (B1201080) or through palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent. nih.gov For instance, reacting 1,4-dibromobenzene (B42075) with a strong base like lithium diisopropylamide followed by treatment with a borate ester and subsequent hydrolysis can yield the desired (2,5-Dibromophenyl)boronic acid.

| Precursor | Synthetic Method | Key Reagents | Reported Yield |

| 5-Bromo-2-furaldehyde | Bromination of furfural | 1-Butyl-3-methylimidazolium tribromide | 77.4% google.com |

| (2,5-Dibromophenyl)boronic acid | Halogen-metal exchange and borylation | 1,4-Dibromobenzene, LDA, Trialkyl borate | Varies |

Direct Synthesis Routes to 5-(2,5-Dibromophenyl)furan-2-carbaldehyde

With the precursors in hand, the target molecule can be assembled through direct synthetic routes involving C-C bond formation and formylation reactions.

Cross-Coupling Strategies for C-C Bond Formation

The central step in the synthesis is the formation of the C-C bond between the furan and dibromophenyl rings. Several palladium-catalyzed cross-coupling reactions are well-suited for this transformation.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming aryl-aryl bonds. researchgate.netnih.gov The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. documentsdelivered.commdpi.com In this case, 5-bromo-2-furaldehyde would be coupled with (2,5-Dibromophenyl)boronic acid. A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, can be employed along with bases like K₂CO₃ or Cs₂CO₃ in solvents like 1,4-dioxane (B91453) or a mixture of toluene (B28343) and water. researchgate.netekb.egresearchgate.net

Sonogashira Coupling: While typically used for coupling terminal alkynes with aryl or vinyl halides, modifications of this reaction can be adapted for aryl-aryl coupling, though it is less common for this specific transformation. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov For the synthesis of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, this would entail the preparation of a (2,5-dibromophenyl)zinc halide, which would then be coupled with 5-bromo-2-furaldehyde in the presence of a palladium catalyst.

| Cross-Coupling Reaction | Furan Precursor | Phenyl Precursor | Typical Catalyst | Typical Base |

| Suzuki-Miyaura | 5-Bromo-2-furaldehyde | (2,5-Dibromophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ |

| Negishi | 5-Bromo-2-furaldehyde | (2,5-Dibromophenyl)zinc halide | Pd(dppf)Cl₂ | - |

Formylation Reactions on Furan Derivatives

An alternative synthetic strategy involves first coupling a furan derivative without the aldehyde group, such as 2-(2,5-dibromophenyl)furan, and then introducing the formyl group in a subsequent step. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings like furan. researchgate.netacs.orgmdpi.com This reaction utilizes a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). researchgate.net The reaction of 2-(2,5-dibromophenyl)furan with the Vilsmeier reagent would selectively introduce the aldehyde group at the 5-position of the furan ring to yield the final product. The Vilsmeier-Haack reaction is known to proceed under relatively mild conditions and often gives high yields. acs.orgmdpi.com

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy in organic synthesis. nih.gov While a direct, one-pot MCR for the synthesis of a structurally complex molecule like 5-(2,5-dibromophenyl)furan-2-carbaldehyde is not prominently documented, the principles of MCRs can be applied to construct the core furan or biaryl structures in a convergent and atom-economical fashion.

The advantages of MCRs include reduced synthesis steps, minimal waste generation, and conservation of resources, as they bypass the need for isolating intermediates. nih.gov For the synthesis of highly substituted furans, MCRs often involve the reaction of components like arylglyoxals and active methylene (B1212753) compounds. nih.gov A hypothetical MCR approach for a related structure could involve the condensation of an appropriate arylglyoxal with a 1,3-dicarbonyl compound, followed by cyclization and subsequent functionalization. nih.govbohrium.com Such strategies offer a significant improvement in efficiency over traditional linear synthetic routes.

Below is a table outlining potential MCR strategies that could be adapted for the synthesis of the furan core or related biaryl-furan structures.

| Strategy | Reactant 1 | Reactant 2 | Reactant 3 | Potential Intermediate/Product | Reference |

| Furan Synthesis | Arylglyoxal | Acetylacetone | Phenol | Highly functionalized furan | nih.gov |

| Biaryl Synthesis | Aryl Halide | Organoboron Reagent | Base | Biaryl Compound | sandiego.edu |

| Heterocycle Annulation | 4-Hydroxycoumarin | Benzaldehyde | Isocyanide | Furan-annulated heterocycle | researchgate.net |

Green Chemistry Approaches in the Synthesis of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde

The principles of green chemistry are integral to modern synthetic design, aiming to reduce environmental impact and improve sustainability. The probable synthesis of 5-(2,5-dibromophenyl)furan-2-carbaldehyde, likely via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling), can be significantly improved by incorporating green methodologies.

Solvent-Free Conditions

Executing organic reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste, which is a major contributor to the environmental footprint of chemical processes. For the synthesis of biaryl compounds, which is the key step in producing 5-(2,5-dibromophenyl)furan-2-carbaldehyde, solvent-free Suzuki-Miyaura cross-couplings have been successfully developed. researchgate.nettandfonline.com

These reactions can be facilitated by techniques such as ball milling or microwave irradiation. cem.comnih.gov Microwave-assisted synthesis, in particular, can dramatically reduce reaction times and improve yields. mdpi.orgresearchgate.net The absence of a solvent simplifies product purification, reduces cost, and minimizes environmental pollution. Research has shown that a combination of Pd(MeCN)₂Cl₂ and PCy₃ can be an effective catalytic system for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids under solvent-free conditions, with conventional solvents showing a deleterious effect on the reaction. tandfonline.com

Table 1: Comparison of Conventional vs. Solvent-Free Suzuki-Miyaura Coupling

| Parameter | Conventional Method (in Toluene) | Solvent-Free Method (Ball Milling) |

|---|---|---|

| Solvent | Toluene | None |

| Reaction Time | 12-24 hours | 30-60 minutes |

| Energy Input | Continuous heating (reflux) | Mechanical energy |

| Work-up | Liquid-liquid extraction, solvent evaporation | Direct extraction of product |

| Yield | Good to Excellent | Often comparable or higher |

| Environmental Impact | High (VOC emissions, solvent waste) | Minimal |

Catalyst Optimization for Sustainable Synthesis

The palladium catalyst is central to the cross-coupling reactions used to synthesize biaryl systems. Sustainable catalyst design focuses on reducing the amount of the expensive and toxic heavy metal, enhancing its activity, and ensuring its recyclability.

Recent advancements have led to the development of highly active palladium catalyst systems that can operate at very low loadings, in the parts-per-million (ppm) range, making the process more economical and environmentally friendly. youtube.com Furthermore, the development of heterogeneous catalysts, where palladium nanoparticles are immobilized on a solid support, is a key area of research. Supports such as magnetic nanoparticles (e.g., Fe₃O₄) allow for the easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse over multiple cycles without significant loss of activity. researchgate.net

The use of water as a reaction solvent is another green alternative to volatile organic compounds. nih.gov Specialized water-soluble ligands or catalyst systems, such as those based on palladium with sulfonated phosphines or N-heterocyclic carbenes, facilitate efficient coupling in aqueous media. nih.govnih.gov Such systems are not only environmentally benign but can also be beneficial for large-scale reactions by simplifying product separation from the aqueous catalyst phase. nih.gov

Table 2: Evolution of Palladium Catalysts for Sustainable Suzuki-Miyaura Reactions

| Catalyst System | Typical Loading (mol%) | Key Advantages | Reusability |

|---|---|---|---|

| First Generation (e.g., Pd(PPh₃)₄) | 1-5 | Widely available | No |

| Second Generation (Bulky Phosphine (B1218219) Ligands) | 0.1-1 | Higher activity for challenging substrates | No |

| Palladium Nanoparticles (on solid support) | 0.01-0.1 | High activity, easy separation | High (5-10 cycles) |

| Ultra-low Loading Homogeneous Catalysts | < 0.05 (500 ppm) | Extremely efficient, minimal metal waste | Possible with specialized techniques |

Atom Economy and Reaction Efficiency Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Suzuki-Miyaura reaction is inherently more atom-economical than older methods for biaryl synthesis, such as the Ullmann reaction which uses stoichiometric amounts of copper. researchgate.net

For the synthesis of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde from 5-bromo-furan-2-carbaldehyde and (2,5-dibromophenyl)boronic acid, the atom economy can be calculated. While the atom economy provides a theoretical measure of efficiency, other metrics like Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor) give a more practical assessment by accounting for solvents, reagents, and yield. researchgate.net

Table 3: Atom Economy and Efficiency Metrics for the Proposed Suzuki-Miyaura Synthesis

| Metric | Definition | Value for Proposed Synthesis | Significance |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | High | Indicates efficient incorporation of reactant atoms into the final product. |

| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100% | Moderate to High | Provides a more realistic measure of efficiency by considering stoichiometry and yield. |

| E-Factor | Total Waste (kg) / Product (kg) | Low to Moderate | A lower E-Factor signifies a greener process with less waste generation. |

Scale-Up Considerations and Process Optimization for 5-(2,5-Dibromophenyl)furan-2-carbaldehyde Production

Transitioning the synthesis of 5-(2,5-dibromophenyl)furan-2-carbaldehyde from the laboratory to an industrial scale introduces a new set of challenges that require careful process optimization.

A primary concern is the cost and management of the palladium catalyst. On a large scale, minimizing catalyst loading and implementing a robust recycling protocol are essential for economic viability. nih.gov The removal of residual palladium from the final product to meet regulatory standards (especially for pharmaceutical applications) is a critical purification challenge.

Process intensification, through the use of technologies like continuous flow reactors or microreactors, offers significant advantages for scale-up. utwente.nl These systems provide superior control over reaction parameters such as temperature and mixing, enhancing safety and consistency. Flow chemistry can also facilitate the use of heterogeneous catalysts in packed-bed reactors, simplifying catalyst separation and reuse. mdpi.com

Downstream processing, including product isolation and purification, must be designed for efficiency and sustainability. The choice of solvents for extraction and chromatography needs to balance efficacy with environmental impact and the potential for recycling. nih.gov

Table 4: Key Challenges and Optimization Strategies for Scale-Up

| Challenge | Potential Optimization Strategy |

|---|---|

| Catalyst Cost and Leaching | Use of highly active, low-loading catalysts; implementation of heterogeneous, recyclable catalyst systems. |

| Reaction Control and Safety | Transition from batch to continuous flow processing for better heat management and safety. |

| Throughput and Efficiency | Optimization of reaction conditions (temperature, concentration, catalyst loading) to maximize space-time yield. |

| Product Purification | Development of non-chromatographic purification methods like crystallization; use of green solvents. |

| Waste Management | Solvent recycling; minimizing the use of stoichiometric reagents. |

Detailed Structural Elucidation and Conformational Analysis of 5 2,5 Dibromophenyl Furan 2 Carbaldehyde

X-ray Crystallography for Absolute Structure and Solid-State Packing

No crystallographic data, including details on crystal growth, lattice parameters, space group, intermolecular interactions, or solid-state conformational preferences, could be located for 5-(2,5-Dibromophenyl)furan-2-carbaldehyde.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Similarly, there is no available information on advanced, two-dimensional NMR studies such as COSY, HSQC, HMBC, or NOESY for 5-(2,5-Dibromophenyl)furan-2-carbaldehyde. This type of analysis is crucial for definitively assigning proton and carbon signals and for understanding the through-bond and through-space correlations that reveal the molecule's connectivity and spatial arrangement in solution.

Variable Temperature NMR Studies for Rotational Barriers and Conformational Exchange

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study dynamic processes in molecules, such as the rotation around single bonds. In the case of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, rotation around the single bond connecting the furan (B31954) ring and the dibromophenyl ring can be sterically hindered.

The presence of a bromine atom at the ortho-position (C2) of the phenyl ring, adjacent to the bond linked to the furan ring, creates a significant steric barrier. This hindrance can restrict free rotation, potentially leading to the existence of stable rotational isomers, or conformers, known as atropisomers. VT-NMR experiments can determine the energy barrier to this rotation.

At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for the protons on either side of the restricted bond. As the temperature is increased, the rate of rotation increases. When the rate of exchange between the conformers becomes fast on the NMR timescale, the separate signals coalesce into a single, time-averaged signal. By analyzing the changes in the NMR spectrum (e.g., coalescence temperature and lineshape analysis), the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Although no specific VT-NMR studies on 5-(2,5-Dibromophenyl)furan-2-carbaldehyde have been reported, such analysis would be crucial to quantify its conformational stability.

Table 1: Representative Data Presentation for VT-NMR Studies This table is illustrative, showing typical data obtained from such an experiment.

| Parameter | Value |

|---|---|

| Coalescence Temperature (Tc) | e.g., 320 K |

| Rate Constant at Tc (kc) | e.g., 88.8 s-1 |

| Free Energy of Activation (ΔG‡) | e.g., 16.5 kcal/mol |

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Behavior

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that distinguishes molecules based on their translational diffusion coefficients, which are related to their size and shape. nih.govox.ac.uk It can be used to analyze mixtures or to probe intermolecular interactions, such as aggregation. acs.org

For a molecule like 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, which possesses a relatively planar and aromatic structure, there is a potential for intermolecular π-π stacking interactions, leading to self-aggregation, particularly in solvents where it has poor solubility. nih.govresearchgate.net DOSY can be employed to investigate such behavior. In a DOSY experiment, all proton signals belonging to a single species will exhibit the same diffusion coefficient and will align horizontally in the 2D DOSY plot.

If the compound exists as a monomer, a single diffusion coefficient would be observed. If aggregation occurs, the effective hydrodynamic radius of the species increases, resulting in a significantly smaller diffusion coefficient. The presence of multiple species in slow exchange (e.g., a monomer and a dimer) would result in distinct sets of signals, each with a different diffusion coefficient. While no specific DOSY studies on this compound are available, this technique would be the definitive method to assess its state of aggregation in solution.

Table 2: Illustrative DOSY Data for Monomer vs. Aggregate This table illustrates how diffusion coefficients might differ between a monomeric and an aggregated state.

| Species | Expected Diffusion Coefficient (D) in m²/s | Relative Hydrodynamic Radius |

|---|---|---|

| Monomer | ~1.0 x 10-9 | 1x |

| Aggregate (e.g., Dimer) | <1.0 x 10-9 | >1x |

Vibrational Spectroscopy for Functional Group and Bond Analysis in Specific Environments

FT-IR Spectroscopy for Distinctive Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The spectrum of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde is expected to show characteristic absorption bands corresponding to its constituent parts. Based on data for furan-2-carbaldehyde (furfural) and brominated aromatic compounds, the following peaks can be predicted mdpi.comnih.govnih.gov:

Aldehyde Group: A strong, sharp absorption band for the C=O stretching vibration, typically found around 1670-1700 cm⁻¹. An additional pair of weaker bands for the aldehydic C-H stretch is expected between 2700 and 2900 cm⁻¹.

Furan Ring: Vibrations associated with the furan ring include C=C stretching around 1580-1450 cm⁻¹ and C-O-C stretching in the 1250-1020 cm⁻¹ region.

Dibromophenyl Ring: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, often overlapping with the furan signals. C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ range can give information about the substitution pattern.

Carbon-Bromine Bonds: The C-Br stretching vibrations are expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted FT-IR Bands for 5-(2,5-Dibromophenyl)furan-2-carbaldehyde

| Wave Number (cm-1) | Intensity | Assignment |

|---|---|---|

| ~2850, ~2750 | Weak-Medium | Aldehyde C-H Stretch |

| ~1685 | Strong | Aldehyde C=O Stretch |

| ~1590 | Medium | Aromatic/Furan C=C Stretch |

| ~1460 | Medium | Aromatic/Furan C=C Stretch |

| ~1150 | Medium-Strong | Furan Ring C-O-C Stretch |

| ~810 | Strong | Aromatic C-H Out-of-plane Bend |

| ~550 | Medium | C-Br Stretch |

Raman Spectroscopy for Vibrational Modes and Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. Vibrations that involve a change in polarizability, such as those of symmetric and non-polar bonds, often give strong Raman signals. For 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, the following features would be expected in its Raman spectrum mdpi.comnih.gov:

The aromatic C=C stretching vibrations of both the phenyl and furan rings are expected to be strong and sharp.

The aldehyde C=O stretch will also be visible, though often weaker than in the IR spectrum.

The symmetric breathing modes of the aromatic rings typically give rise to very strong and characteristic Raman signals, providing a molecular fingerprint.

The C-Br bonds should also be Raman active.

Table 4: Predicted Raman Shifts for 5-(2,5-Dibromophenyl)furan-2-carbaldehyde

| Raman Shift (cm-1) | Intensity | Assignment |

|---|---|---|

| ~1680 | Medium | Aldehyde C=O Stretch |

| ~1595 | Strong | Aromatic/Furan C=C Stretch |

| ~1465 | Medium | Aromatic/Furan C=C Stretch |

| ~1020 | Strong | Aromatic Ring Breathing Mode |

| ~540 | Medium-Strong | C-Br Stretch |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.

A key feature in the mass spectrum of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde would be the distinctive isotopic pattern caused by the two bromine atoms. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). docbrown.infolibretexts.org A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion (M):

An M peak (containing two ⁷⁹Br atoms).

An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom).

An M+4 peak (containing two ⁸¹Br atoms).

The relative intensity of these peaks will be in an approximate ratio of 1:2:1. nih.govchemguide.co.uk This pattern is a definitive signature for the presence of two bromine atoms. HRMS would allow for the confirmation of the elemental formula C₁₁H₆Br₂O₂ by matching the measured accurate mass to the calculated value.

Table 5: Predicted HRMS Isotopic Pattern for the Molecular Ion [C₁₁H₆Br₂O₂]⁺

| Ion | Isotopic Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]+ | C₁₁H₆79Br₂O₂ | 327.8838 | ~50 |

| [M+2]+ | C₁₁H₆79Br81BrO₂ | 329.8818 | ~100 |

| [M+4]+ | C₁₁H₆81Br₂O₂ | 331.8797 | ~50 |

Computational and Theoretical Investigations of 5 2,5 Dibromophenyl Furan 2 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of various molecular properties. For a molecule like 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, DFT methods, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are well-suited to predict its characteristics.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, a key geometric parameter is the dihedral angle between the furan (B31954) and the dibromophenyl rings. Due to potential steric hindrance from the ortho-bromine atom, the two rings are not expected to be perfectly coplanar. The final conformation represents a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsion.

The optimized geometry would also provide precise bond lengths and angles. These theoretical values can be compared with experimental data for similar compounds to assess the accuracy of the computational method. For instance, theoretical studies on 1,2-dibromobenzene (B107964) and furan-2-carbaldehyde provide reference values for the bond lengths and angles within the respective ring systems.

Table 1: Predicted Optimized Geometrical Parameters for 5-(2,5-Dibromophenyl)furan-2-carbaldehyde This table presents expected values based on DFT calculations of related fragments. Actual values would require specific computation for the title compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| C-Br | ~1.90 Å | |

| C-C (phenyl-furan) | ~1.46 Å | |

| C-O (furan ring) | ~1.36 Å | |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| C-C-Br (phenyl) | ~120° | |

| Dihedral Angle | Phenyl-Furan | 15° - 40° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, the π-systems of the furan and phenyl rings are expected to contribute significantly to the HOMO, while the electron-withdrawing aldehyde group would lower the energy of the LUMO, which would likely be localized over the furan-carbaldehyde moiety. The presence of bromine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, would further modulate these energy levels.

Table 2: Predicted Frontier Orbital Energies and Quantum Chemical Descriptors Illustrative values based on typical DFT calculations for similar aromatic aldehydes.

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |

| Chemical Hardness | η | 2.0 to 2.5 |

| Electronegativity | χ | 4.25 to 4.75 |

| Electrophilicity Index | ω | 3.5 to 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. avogadro.cc It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting how a molecule will interact with other charged or polar species. numberanalytics.com

In 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, the most negative potential (red) is expected to be concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a prime site for electrophilic attack or hydrogen bonding. The oxygen atom within the furan ring will also exhibit negative potential. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms. The bromine atoms may exhibit a phenomenon known as a "sigma-hole," a region of positive potential on the outermost portion of the halogen atom, which can participate in halogen bonding.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can identify the characteristic stretching, bending, and torsional modes of the molecule's functional groups. researchgate.net These calculated frequencies, often scaled by a small factor to correct for anharmonicity and basis set limitations, can be correlated with experimental spectra to confirm the molecular structure.

For 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, key vibrational modes would include the strong C=O stretching vibration of the aldehyde, the C-Br stretching frequencies, C-H stretching from the aromatic rings, and various characteristic vibrations of the furan and benzene (B151609) rings.

Table 3: Predicted Characteristic Vibrational Frequencies Frequencies are approximate and based on DFT calculations for related structures.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) |

| C-H Stretch (Aromatic) | Phenyl & Furan Rings | 3100 - 3000 |

| C=O Stretch | Aldehyde | 1700 - 1670 |

| C=C Stretch (Aromatic) | Phenyl & Furan Rings | 1600 - 1450 |

| C-O-C Stretch | Furan Ring | 1250 - 1150 |

| C-Br Stretch | Dibromophenyl | 700 - 550 |

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO theory, DFT calculations can provide a suite of reactivity descriptors that quantify and predict a molecule's chemical behavior. These indices are derived from the changes in electron density and are used to pinpoint the most reactive sites within a molecule.

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org It is a powerful tool for identifying which atoms are most susceptible to different types of chemical attack. There are three main types of Fukui functions:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most electrophilic.

f-(r): Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most nucleophilic.

f0(r): Predicts the site for a radical attack.

For 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, the Fukui functions would likely predict that the carbonyl carbon of the aldehyde group is the primary site for nucleophilic attack (highest f+), due to its electron-deficient nature. The sites for electrophilic attack (highest f-) are expected to be on the furan ring, which is generally electron-rich, with specific positions influenced by the substitution pattern. semanticscholar.orgmdpi.com

Table 4: Predicted Reactive Sites Based on Fukui Functions These predictions are based on the electronic properties of the functional groups.

| Type of Attack | Predicted Primary Reactive Site(s) | Rationale |

| Nucleophilic | Aldehyde Carbon | Highly electron-deficient due to the electronegative oxygen atom. |

| Electrophilic | C3 and C4 of the Furan Ring | Furan is an electron-rich aromatic ring, susceptible to electrophiles. |

| Radical | C5 of the Furan Ring | The position adjacent to the bulky dibromophenyl group might be sterically accessible for radical reactions. |

Global Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for understanding the chemical reactivity and stability of a molecule. researchgate.netacs.orgnih.gov These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A hard molecule is characterized by a large HOMO-LUMO gap, indicating low reactivity, whereas a soft molecule has a small gap and is more reactive. ias.ac.in

For 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, these parameters would be calculated using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). The key descriptors are:

Chemical Potential (μ): Related to electronegativity, it describes the tendency of electrons to escape from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. researchgate.netlibretexts.org A large value implies high stability.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability. nih.gov

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

Based on studies of similarly substituted aromatic aldehydes and furan derivatives, a set of expected values for these descriptors can be projected. The presence of the electron-withdrawing aldehyde group and the electronegative bromine atoms would significantly influence the electronic structure, likely resulting in a notable electrophilicity index.

| Descriptor | Formula | Predicted Significance for 5-(2,5-Dibromophenyl)furan-2-carbaldehyde |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | A moderately negative value, indicating a stable but reactive molecule. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A moderate HOMO-LUMO gap, suggesting higher reactivity than simple biphenyl (B1667301) but greater stability than highly conjugated systems. researchgate.net |

| Global Softness (S) | 1 / η | A moderate value, reflecting its ability to interact with other molecules. |

| Electrophilicity Index (ω) | μ² / 2η | A relatively high value, suggesting it would act as a good electrophile in chemical reactions. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. nih.gov For a molecule like 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, MD simulations would be crucial for understanding its behavior in a solvent, which is essential for predicting its properties in practical applications.

The solvation of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde would be complex. The furan ring's oxygen atom and the aldehyde group can act as hydrogen bond acceptors, promoting interaction with polar protic solvents. Conversely, the large, nonpolar dibromophenyl group would favor interactions with nonpolar solvents and could lead to aggregation in aqueous media due to hydrophobic effects.

An MD simulation in a solvent box (e.g., water or an organic solvent like DMSO or chloroform) would reveal:

Radial Distribution Functions (RDFs): These would show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, quantifying the structure of the solvation shell.

Hydrogen Bonding Analysis: The simulation would track the formation and lifetime of hydrogen bonds between the solute's oxygen atoms and solvent molecules.

Solvation Free Energy: This could be calculated to predict the molecule's solubility in different media.

The primary conformational flexibility of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde arises from the rotation around the single bond connecting the furan and phenyl rings. libretexts.org The presence of two ortho-substituents (one being a bromine atom) on the phenyl ring creates significant steric hindrance, which would likely result in a non-planar (twisted) ground-state conformation. nih.gov

MD simulation trajectories would allow for:

Dihedral Angle Analysis: Plotting the distribution of the aryl-aryl dihedral angle over time would identify the most populated (lowest energy) conformations and the energy barriers to rotation. mdpi.com

Conformational Clustering: The trajectory can be analyzed to group similar structures, revealing the major conformational families the molecule adopts at a given temperature. nih.gov

QSAR/QSPR Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate a molecule's structural or physicochemical descriptors with its activity or properties. wikipedia.org For 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, a QSPR model could be developed to predict non-biological properties. Studies on polybrominated diphenyl ethers (PBDEs) and furan derivatives have successfully used QSPR to predict properties like chromatographic retention times, solubility, and corrosion inhibition efficiency. nih.govresearchgate.netdigitaloceanspaces.com

To build a QSPR model relevant to this compound, the following steps would be taken:

Dataset Compilation: A set of molecules including 5-(2,5-Dibromophenyl)furan-2-carbaldehyde and structurally related compounds with known experimental property values would be assembled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These could include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., EHOMO, ELUMO, dipole moment) obtained from DFT calculations.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation linking the descriptors to the property of interest would be generated.

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Such a model could predict, for example, the compound's performance in materials science applications without the need for extensive experimental testing.

Theoretical Spectroscopic Predictions and Experimental Validation

Computational quantum chemistry is highly effective at predicting spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde can be calculated using DFT, typically at the B3LYP/6-31G(d) level of theory. The resulting theoretical spectrum can be compared to experimental Fourier-transform infrared (FTIR) and Raman spectra. mdpi.comresearchgate.net A strong correlation between the calculated and observed vibrational modes, especially for characteristic peaks like the C=O stretch of the aldehyde and C-Br stretches, validates the accuracy of the computed geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netconicet.gov.arresearchgate.net By computing the magnetic shielding tensors for the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a cornerstone of modern structure elucidation, helping to resolve ambiguities in assignments. rsc.orgosti.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.netmdpi.comyoutube.com The calculation provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. For a conjugated system like 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, TD-DFT would likely predict strong π → π* transitions. stackexchange.com

| Spectroscopic Technique | Key Feature | Typical Theoretical Method | Expected Wavenumber/Shift | Purpose of Comparison |

|---|---|---|---|---|

| IR Spectroscopy | Aldehyde C=O Stretch | DFT (B3LYP/6-31G(d)) | ~1690-1710 cm⁻¹ | Confirm functional group presence and local electronic environment. |

| IR Spectroscopy | Aromatic C-Br Stretch | DFT (B3LYP/6-31G(d)) | ~550-650 cm⁻¹ | Verify halogen substitution pattern. |

| ¹³C NMR | Aldehyde Carbonyl (CHO) | DFT-GIAO | ~175-185 ppm | Confirm the presence and electronic state of the aldehyde group. |

| ¹H NMR | Aldehyde Proton (CHO) | DFT-GIAO | ~9.5-10.0 ppm | Structural confirmation and assessment of through-space effects. |

| UV-Vis Spectroscopy | π → π* Transition (λmax) | TD-DFT | ~280-350 nm | Characterize the conjugated electronic system of the molecule. |

Chemical Reactivity and Derivatization Pathways of 5 2,5 Dibromophenyl Furan 2 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a multitude of reactions that form new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)

The electrophilic carbon of the aldehyde group in 5-(2,5-Dibromophenyl)furan-2-carbaldehyde is susceptible to nucleophilic attack, making it an ideal substrate for various condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, this pathway provides a route to the formation of a new carbon-carbon double bond, yielding arylidene compounds. sphinxsai.com Studies on other 5-substituted furan-2-carboxaldehydes have shown successful condensation with active methylene compounds like creatinine (B1669602) and indan-1,3-dione. sphinxsai.comdamascusuniversity.edu.sy These reactions are synthetically valuable as many of the resulting products exhibit significant biological activity. sphinxsai.com

Erlenmeyer-Plöchl Reaction: A specific type of condensation, the Erlenmeyer-Plöchl reaction, can be used to synthesize α,β-unsaturated α-amino acids and their derivatives. Research on the similar compound, 5-(2-bromophenyl)furan-2-carboxaldehyde, demonstrated its successful reaction with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to yield (4E)-2-phenyl-4-{[5-(2-bromophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one. nih.govresearchgate.net It is expected that 5-(2,5-Dibromophenyl)furan-2-carbaldehyde would react similarly.

Schiff Base Formation: The reaction with primary amines leads to the formation of imines, commonly known as Schiff bases. This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. These imine derivatives are important intermediates for the synthesis of various heterocyclic compounds and can also serve as ligands in coordination chemistry.

Table 1: Examples of Potential Condensation Reactions

| Reaction Type | Active Methylene Compound/Amine | Catalyst/Conditions | Expected Product Type |

|---|---|---|---|

| Knoevenagel | Malononitrile, Ethyl cyanoacetate | Piperidine, Ethanol | 2-((5-(2,5-Dibromophenyl)furan-2-yl)methylene)malononitrile |

| Aldol | Acetone, Propanal | NaOH or acid catalyst | α,β-Unsaturated ketone/aldehyde |

Oxidation and Reduction Reactions

The oxidation state of the aldehyde carbon can be readily altered.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5-(2,5-Dibromophenyl)furan-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent) to avoid potential side reactions with the furan (B31954) or dibromophenyl rings.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (5-(2,5-Dibromophenyl)furan-2-yl)methanol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation (e.g., H₂/Pd-C) is also an effective method.

Wittig and Horner-Wadsworth-Emmons Olefination

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for converting aldehydes into alkenes with high regioselectivity. masterorganicchemistry.comwikipedia.orglibretexts.org

Wittig Reaction: This reaction involves a phosphorus ylide (Wittig reagent) reacting with the aldehyde to form an alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgnrochemistry.com The stereochemical outcome (E vs. Z-alkene) is influenced by the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides tend to produce the Z-alkene. nrochemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide. wikipedia.org This often allows for reactions under milder conditions and with a broader range of aldehydes. A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. uta.edu The HWE reaction strongly favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Key Features | Expected Product |

|---|---|---|---|

| Wittig | Phosphorus Ylide (e.g., Ph₃P=CHR) | Stereoselectivity depends on ylide stability; forms Ph₃P=O byproduct. nrochemistry.com | (E/Z)-1-(2,5-Dibromophenyl)-2-(alkenyl)furan |

Strecker and Bucherer-Bergs Reactions for Amino Acid/Hydantoin (B18101) Derivatives

These multicomponent reactions provide pathways to biologically relevant molecules starting from an aldehyde.

Strecker Synthesis: This method synthesizes α-amino acids from an aldehyde. wikipedia.orgmasterorganicchemistry.com The reaction involves treating 5-(2,5-Dibromophenyl)furan-2-carbaldehyde with ammonia (B1221849) (or an ammonium (B1175870) salt like NH₄Cl) and a cyanide source (e.g., KCN). masterorganicchemistry.comorganic-chemistry.org This forms an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the corresponding amino acid, 2-amino-2-(5-(2,5-Dibromophenyl)furan-2-yl)acetic acid. masterorganicchemistry.commasterorganicchemistry.com

Bucherer-Bergs Reaction: This reaction produces hydantoins (imidazolidine-2,4-diones) from aldehydes or ketones. wikipedia.orgmdpi.comencyclopedia.pub It involves reacting the aldehyde with potassium cyanide and ammonium carbonate. wikipedia.orgalfa-chemistry.com The resulting hydantoin derivative, 5-(5-(2,5-Dibromophenyl)furan-2-yl)imidazolidine-2,4-dione, can serve as a precursor for the synthesis of α-amino acids. alfa-chemistry.comorganic-chemistry.org

Reactions Involving the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution on the Furan Ring

Furan is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic attack preferentially occurs at the C2 and C5 positions due to the superior stabilization of the resulting carbocation intermediate through resonance. chemicalbook.compearson.com

In 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, both the C2 (alpha to the oxygen, bearing the aldehyde) and C5 (the other alpha position, bearing the dibromophenyl group) are already substituted. Therefore, any further electrophilic substitution must occur at the less reactive C3 or C4 positions. The intermediate cation formed by attack at these positions is less stable, meaning that forcing conditions would likely be required for reactions such as nitration, halogenation, or Friedel-Crafts acylation. quora.com Furthermore, the aldehyde group is a deactivating group, which would further decrease the nucleophilicity of the furan ring and direct incoming electrophiles away from the adjacent C3 position.

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Ring

The furan ring, while aromatic, possesses a significantly lower resonance energy than benzene, allowing it to participate as a 4π-electron component (a diene) in cycloaddition reactions such as the Diels-Alder reaction. nih.gov This reactivity provides a powerful tool for the construction of oxabicyclic systems.

In the case of 5-(2,5-dibromophenyl)furan-2-carbaldehyde, the furan ring is substituted with two electron-withdrawing groups: the 2-carbaldehyde group and the 5-(2,5-dibromophenyl) group. Electron-withdrawing substituents generally decrease the Highest Occupied Molecular Orbital (HOMO) energy of the diene, which can reduce its reactivity in normal-electron-demand Diels-Alder reactions. Consequently, the direct Diels-Alder reaction of this compound with common dienophiles may be thermodynamically unfavorable under standard conditions. nih.govresearchgate.net However, recent studies have shown that even electron-poor furfurals can engage in Diels-Alder couplings, particularly when using aqueous media, which provides an additional thermodynamic driving force. rsc.orgresearchgate.net This suggests that cycloaddition reactions of 5-(2,5-dibromophenyl)furan-2-carbaldehyde, while potentially challenging, could be achieved with activated dienophiles or under specific reaction conditions that favor the forward reaction.

Ring-Opening and Rearrangement Reactions

The furan nucleus is susceptible to ring-opening under various conditions, which can be exploited for synthetic purposes.

Acid-Catalyzed Ring Opening : In the presence of aqueous acid, the furan ring can undergo protonation, typically at the Cα position, followed by nucleophilic attack by water. This leads to the formation of furanol intermediates, which can further react to open the ring, ultimately yielding 1,4-dicarbonyl compounds. acs.org For 5-(2,5-dibromophenyl)furan-2-carbaldehyde, this pathway would generate a substituted succinaldehyde (B1195056) derivative.

Oxidative Ring Opening : Oxidation of the furan ring, for instance using reagents like N-bromosuccinimide (NBS), can lead to dearomatization and subsequent ring-opening. researchgate.net This process can be part of a sequence leading to highly functionalized, polysubstituted acyclic or alternative heterocyclic systems. researchgate.netrsc.org

Rearrangements via Metal-Catalyzed Processes : Palladium(0)-catalyzed reactions can induce dearomatizing intramolecular arylations that proceed through furan ring-opening and β-hydride elimination sequences to form new heterocyclic structures like benzofurans. researchgate.net Similarly, silyl (B83357) palladium cations have been shown to catalyze the ring-opening and C-C bond functionalization of substituted furans. acs.org

These ring-opening pathways represent both potential synthetic routes to novel structures and possible side reactions to be considered when subjecting 5-(2,5-dibromophenyl)furan-2-carbaldehyde to acidic or oxidative conditions.

Reactions at the Dibromophenyl Moiety

The two bromine atoms on the phenyl ring are prime handles for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The electronic and steric differences between the C2-Br bond (ortho to the furan ring) and the C5-Br bond (para to the furan ring) allow for potential regioselective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation. acs.orgnih.gov The dibromophenyl moiety of the title compound can undergo sequential or double couplings, offering a pathway to complex biaryl and polyaryl systems.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). libretexts.orgorganic-chemistry.org Studies on analogous substrates like 2,5-dibromo-3-alkylthiophene have shown that selective mono-arylation can be achieved, followed by a second coupling to install a different aryl group. nih.govresearchgate.net The first coupling often occurs at the more reactive or less sterically hindered position. researchgate.net

Heck Reaction : The Heck reaction forms a C-C bond between the aryl bromide and an alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with excellent trans selectivity, affording a stereodefined substituted alkene. organic-chemistry.org

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed. nih.gov The differential reactivity of aryl halides (I > Br > Cl) can be exploited for selective couplings. wikipedia.orglibretexts.org

Stille Coupling : In the Stille reaction, an organotin reagent is coupled with the aryl bromide. This method is known for its tolerance of a wide variety of functional groups.

Buchwald-Hartwig Amination : This powerful C-N bond-forming reaction allows for the coupling of the aryl bromide with primary or secondary amines to produce arylamines.

The potential for mono- or di-functionalization via these methods is a key feature of 5-(2,5-dibromophenyl)furan-2-carbaldehyde's reactivity.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Expected Product Type | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Biaryl | Allows for sequential, regioselective coupling. nih.govnih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd/C | Substituted alkene | Typically yields the trans-isomer. organic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Arylalkyne | Can be performed under copper-free conditions. nih.gov |

| Stille | Organostannane (Ar-SnR₃) | Pd(PPh₃)₄ | Biaryl | Tolerates a wide range of functional groups. |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/XPhos | Arylamine | Forms C-N bonds directly. |

Lithiation/Grignard Reactions and Subsequent Electrophilic Quench

Aryl bromides can be converted into potent organometallic nucleophiles via metal-halogen exchange. Treating 5-(2,5-dibromophenyl)furan-2-carbaldehyde with an organolithium reagent (e.g., n-butyllithium) at low temperatures is expected to induce a bromine-lithium exchange. This process can be regioselective, influenced by factors such as solvent and steric hindrance. researchgate.net The resulting aryllithium species can then be "quenched" by reacting with a variety of electrophiles to install new functional groups, such as carboxylic acids (with CO₂), alcohols (with aldehydes/ketones), or silyl groups (with silyl chlorides). nih.govnih.gov

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) on an aryl halide is generally a difficult reaction that requires the aromatic ring to be highly electron-deficient. wikipedia.orglibretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halogen). chemistrysteps.comlibretexts.org In 5-(2,5-dibromophenyl)furan-2-carbaldehyde, the furan-2-carbaldehyde substituent is electron-withdrawing, but it is not sufficiently activating to enable SNAr reactions on the dibromophenyl ring under standard conditions. Therefore, this pathway is not considered a viable derivatization route for this specific compound unless additional, powerful activating groups are introduced onto the phenyl ring.

Regioselectivity and Stereoselectivity in Reactions of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde

Regioselectivity : The primary regiochemical consideration in the reactions of 5-(2,5-dibromophenyl)furan-2-carbaldehyde involves the differential reactivity of the two bromine atoms on the phenyl ring. The bromine at the C2 position is ortho to the bulky furan substituent, while the bromine at the C5 position is para.

In palladium-catalyzed cross-coupling reactions , the C5-Br bond is generally expected to be more reactive than the sterically hindered C2-Br bond. mdpi.com Steric effects from both the substrate and the catalyst's ligands play a crucial role in determining the site of oxidative addition. nih.govnih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve selective mono-functionalization at the C5 position. nih.govresearchgate.netnih.gov Subsequent reaction under more forcing conditions can then functionalize the C2 position, allowing for the synthesis of unsymmetrically substituted products.

In lithiation reactions , bromine-lithium exchange is also sensitive to steric hindrance. The exchange is likely to occur preferentially at the less encumbered C5 position. researchgate.net

Stereoselectivity :

For Diels-Alder reactions of the furan ring, the approach of the dienophile can lead to endo or exo products, and the stereoselectivity is governed by kinetic and thermodynamic factors, as well as secondary orbital interactions.

In Heck reactions , the migratory insertion and subsequent syn-β-hydride elimination steps result in a strong preference for the formation of the E (trans) isomer of the product alkene. organic-chemistry.orgrsc.org

Mechanistic Studies of Key Transformation Pathways

Detailed mechanistic studies specifically focused on 5-(2,5-dibromophenyl)furan-2-carbaldehyde are not extensively documented in the available scientific literature. However, by examining the reactivity of its constituent functional groups—the furan ring, the aldehyde, and the dibromophenyl moiety—and drawing parallels with closely related compounds, plausible mechanistic pathways for its key transformations can be elucidated. The principal reactive sites of the molecule are the electrophilic aldehyde carbon, the carbon-bromine bonds on the phenyl ring amenable to cross-coupling reactions, and the furan ring itself.

Nucleophilic Addition and Condensation at the Aldehyde Group

The aldehyde group is a primary site for chemical modification, readily undergoing nucleophilic attack. Reactions such as the Knoevenagel condensation, Wittig reaction, and the formation of imines (Schiff bases) are characteristic transformations for 5-aryl-2-furaldehydes.

The general mechanism for these reactions begins with the nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. For instance, in a base-catalyzed Knoevenagel condensation with an active methylene compound like malononitrile, a carbanion is generated, which then acts as the nucleophile. The subsequent steps involve the formation of an alkoxide intermediate, followed by protonation to yield an aldol-type adduct, which then dehydrates to form a new carbon-carbon double bond. The electron-withdrawing nature of the 5-(2,5-dibromophenyl)furan system likely enhances the electrophilicity of the aldehyde carbon, facilitating this initial nucleophilic attack.

Similarly, in the Biginelli reaction, 5-aryl-2-furaldehydes react with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) in the presence of an acid catalyst. osi.lvresearchgate.net The proposed mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound. Subsequent cyclization and dehydration lead to the formation of a dihydropyrimidinone ring.

Table 1: Proposed Intermediates in Aldehyde Condensation Reactions

| Reaction Type | Nucleophile | Key Intermediate |

| Knoevenagel Condensation | Carbanion (e.g., ⁻CH(CN)₂) | Aldol-type adduct |

| Wittig Reaction | Ylide (e.g., Ph₃P=CHR) | Oxaphosphetane |

| Biginelli Reaction | Enol of β-dicarbonyl | N-acyliminium ion |

Palladium-Catalyzed Cross-Coupling at C-Br Bonds

The two bromine atoms on the phenyl ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used transformation. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and can be applied to 5-(2,5-dibromophenyl)furan-2-carbaldehyde. rsc.orgresearchgate.net The mechanism is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromophenyl moiety to form a Pd(II) intermediate. Due to steric and electronic differences, there can be selectivity for one of the C-Br bonds over the other, although detailed studies on this specific substrate are lacking.

Transmetalation: In the presence of a base, a boronate complex is formed from the organoboron reagent (e.g., an arylboronic acid). This complex then transfers the organic group from boron to the palladium center, displacing the halide and forming a new organopalladium(II) species.

Reductive Elimination: The two organic ligands on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

It is plausible that a double Suzuki coupling could be achieved by using an excess of the boronic acid and appropriate reaction conditions, replacing both bromine atoms. nih.gov

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Palladium Oxidation State Change | Description |

| Oxidative Addition | Pd(0) → Pd(II) | Insertion of palladium into the C-Br bond. |

| Transmetalation | Pd(II) → Pd(II) | Transfer of an organic group from boron to palladium. |

| Reductive Elimination | Pd(II) → Pd(0) | Formation of the C-C bond and regeneration of the catalyst. |

Reactivity of the Furan Ring

While the aldehyde group is electron-withdrawing and deactivates the furan ring towards electrophilic aromatic substitution, such reactions are not entirely precluded. However, the reactivity of the aldehyde and the C-Br bonds generally dominates. Under certain conditions, reactions involving the furan ring, such as oxidation or cycloaddition, could be envisaged, but these are less common pathways for this class of compounds compared to derivatization at the aldehyde and phenyl groups. Studies on simpler furan aldehydes show that reactions with radicals can lead to addition to the ring or abstraction of the aldehydic hydrogen. researchgate.net Biological systems are known to detoxify furan aldehydes through a sequence of reduction and oxidation of the aldehyde group, ultimately forming the corresponding carboxylic acid, which is less toxic. nih.gov

Exploration of Advanced Material Applications and Supramolecular Chemistry Involving 5 2,5 Dibromophenyl Furan 2 Carbaldehyde

Precursor in Polymer Chemistry

The unique combination of reactive sites in 5-(2,5-Dibromophenyl)furan-2-carbaldehyde makes it a valuable candidate for several roles in polymer synthesis, from monomer incorporation to the formation of complex, cross-linked networks and crystalline frameworks.

Monomer for Conjugated Polymers and Copolymers (e.g., Polyfurans, Poly(p-phenylene vinylene) derivatives)

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons, leading to useful electronic and optical properties. The structure of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde is well-suited for its use as a monomer in the synthesis of such polymers.

Polyfurans : Furan-containing polymers are gaining attention as bio-renewable and biodegradable alternatives to their thiophene-based counterparts in organic electronics. researchgate.netnih.gov The synthesis of polyfurans can be achieved through various polymerization techniques. researchgate.netcore.ac.uk The bromine atoms on the phenyl ring of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde serve as reactive handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada coupling. These methods are foundational for creating carbon-carbon bonds between monomer units, enabling the formation of a π-conjugated polymer backbone.

Poly(p-phenylene vinylene) (PPV) Derivatives : PPV and its derivatives are a major class of conducting polymers used in applications like light-emitting diodes. wikipedia.org The synthesis of PPVs can be achieved through several precursor routes, including the Gilch, Wessling, or Heck reactions, which often utilize halogenated monomers. nih.govresearchgate.netrsc.org 5-(2,5-Dibromophenyl)furan-2-carbaldehyde could be incorporated into PPV-type structures, where the dibromophenylfuran moiety would introduce specific electronic and steric properties, influencing the final polymer's solubility, morphology, and optoelectronic characteristics. The aldehyde group could also be used in Wittig-type couplings to form the vinylene linkages. wikipedia.org

Table 1: Potential Polymerization Reactions Involving 5-(2,5-Dibromophenyl)furan-2-carbaldehyde

| Polymerization Type | Role of Functional Groups | Resulting Polymer Type |

| Suzuki Coupling | Bromine atoms react with boronic acids/esters. | Conjugated copolymers |

| Stille Coupling | Bromine atoms react with organostannanes. | Conjugated copolymers |

| Heck Coupling | Bromine atoms react with alkenes. | Poly(p-phenylene vinylene) derivatives |

| Wittig Reaction | Aldehyde group reacts with phosphonium (B103445) ylides. | Poly(p-phenylene vinylene) derivatives |

Cross-linking Agent in Polymer Networks

The aldehyde functional group is highly reactive towards a variety of nucleophiles, making it an excellent candidate for use as a cross-linking agent to transform linear polymers into robust three-dimensional networks. nih.gov Cross-linking is crucial for enhancing the mechanical, thermal, and chemical stability of materials.

Aldehydes can react with functional groups like amines, hydrazides, and alcohols present on other polymer chains to form stable covalent linkages. researchgate.net For instance, the reaction between an aldehyde and an amine forms an imine (Schiff base), a common and efficient cross-linking chemistry. mdpi.com Similarly, reactions with hydrazides yield hydrazones. researchgate.net By introducing 5-(2,5-Dibromophenyl)furan-2-carbaldehyde into a polymer matrix containing suitable functional groups, the aldehyde can bridge different chains, thereby increasing the material's rigidity and solvent resistance. This approach is widely used to create hydrogels and other functional polymeric materials. nih.gov

Incorporating 5-(2,5-Dibromophenyl)furan-2-carbaldehyde into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

MOFs and COFs are classes of crystalline, porous materials constructed from molecular building blocks (linkers) connected by strong bonds. cd-bioparticles.nettcichemicals.com The properties of these frameworks, such as pore size, surface area, and chemical functionality, can be precisely tuned by choosing appropriate linkers. rsc.orgosti.gov

5-(2,5-Dibromophenyl)furan-2-carbaldehyde possesses the key features of a versatile linker molecule:

Multiple Reactive Sites : It has three potential points for connection—the aldehyde group and the two bromine atoms.

Defined Geometry : The rigid furan-phenyl structure provides a well-defined shape and length.

In the synthesis of Covalent Organic Frameworks (COFs) , aldehyde-functionalized linkers are among the most common building blocks. alfa-chemistry.com They readily undergo condensation reactions with amine-containing linkers to form highly stable, crystalline frameworks linked by imine bonds. tcichemicals.com The geometry of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde could potentially direct the formation of unique 2D or 3D topologies.

For Metal-Organic Frameworks (MOFs) , while carboxylic acids are the most common linkers, aldehyde-functionalized linkers are increasingly used to create frameworks with reactive pores. rsc.org The aldehyde group can be post-synthetically modified, or it can participate directly in the coordination chemistry. The bromine atoms could also influence the electronic properties of the framework or serve as sites for further functionalization.

Applications in Organic Electronics and Photonics

The extended π-conjugated system of the dibromophenylfuran core suggests that materials derived from this compound could exhibit interesting electronic and photophysical properties, making them relevant for applications in organic electronics.

Active Layer Components in Organic Photovoltaics (OPVs)

The active layer in an OPV device is typically a blend of an electron-donating and an electron-accepting material. The performance of these devices is heavily dependent on the chemical structure of these materials. rsc.orgresearchgate.net Furan (B31954) has been successfully incorporated into low band-gap conjugated polymers, demonstrating its potential as a thiophene (B33073) alternative for high-performance solar cell materials. lbl.govkaust.edu.saacs.org Research has shown that furan-based polymers can achieve significant power conversion efficiencies. rsc.orgrsc.org

Incorporating the 5-(2,5-Dibromophenyl)furan-2-carbaldehyde unit into a donor-acceptor type copolymer could offer several advantages:

Tuning Energy Levels : The electron-withdrawing nature of the two bromine atoms and the aldehyde group would lower the HOMO and LUMO energy levels of the resulting polymer, which is a key strategy for optimizing the open-circuit voltage and ensuring efficient charge transfer with common fullerene or non-fullerene acceptors.

Controlling Morphology : The specific shape and substitution pattern of the monomer can influence how the polymer chains pack in the solid state, which is critical for charge transport.

Table 2: Projected Influence of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde Moiety on OPV Polymer Properties

| Property | Influence of Dibromophenylfuran Moiety | Rationale |

| Band Gap | Potentially narrowed | Introduction of donor-acceptor character within the monomer unit. |

| HOMO/LUMO Levels | Lowered (deeper) energy levels | Electron-withdrawing effect of bromine and aldehyde groups. |

| Solubility | Potentially enhanced | Furan units are known to improve polymer solubility. lbl.govacs.org |

| Morphology | Altered π-π stacking and crystallinity | Steric hindrance and electrostatic interactions from substituents. |

Emitters in Organic Light-Emitting Diodes (OLEDs)

The efficiency and color of an OLED are determined by the emissive material used. Furan-based compounds have been investigated as components of OLEDs due to their high fluorescence and tunable electronic properties. nih.govnih.gov The design of new emitter molecules often involves creating donor-π-acceptor (D-π-A) structures to control the emission wavelength and quantum efficiency. beilstein-journals.org

5-(2,5-Dibromophenyl)furan-2-carbaldehyde can serve as a core building block for OLED emitters. The dibromophenylfuran unit forms a rigid, conjugated π-system. The electron-withdrawing bromine and aldehyde groups can be used to tune the emission color. Furthermore, the presence of heavy bromine atoms could potentially enhance spin-orbit coupling, which is a strategy used to promote intersystem crossing and achieve phosphorescence, a key mechanism for highly efficient OLEDs. While carbazole-derived compounds are common in OLEDs, the exploration of diverse heterocyclic systems like substituted furans continues to be an active area of research. researchgate.net

Materials for Organic Field-Effect Transistors (OFETs)

Furan-containing π-conjugated molecules are an emerging class of organic semiconductors for applications in Organic Field-Effect Transistors (OFETs). researchgate.net The furan ring can be integrated into larger conjugated systems to modulate electronic properties and charge transport characteristics. researchgate.net For 5-(2,5-Dibromophenyl)furan-2-carbaldehyde, the core structure consisting of the phenyl and furan rings forms a conjugated system that could facilitate charge transport.

The performance of an organic semiconductor in an OFET is highly dependent on its solid-state packing, which influences the electronic coupling between adjacent molecules. The two bromine atoms on the phenyl ring of 5-(2,5-Dibromophenyl)furan-2-carbaldehyde can play a crucial role in directing this molecular packing through strong intermolecular interactions such as halogen bonding. This directed self-assembly can potentially lead to ordered crystalline domains favorable for efficient charge migration, a critical factor for achieving high carrier mobility. researchgate.net While both p-type and n-type furan-based semiconductors have been developed, the specific charge transport characteristics of this compound would depend on its energy levels (HOMO/LUMO), which are influenced by the electron-withdrawing nature of the bromine atoms and the aldehyde group. researchgate.net

Table 1: Potential OFET Properties Influenced by Structural Features

| Structural Feature | Potential Influence on OFET Performance |

| Phenyl-Furan Core | Provides the π-conjugated backbone for charge transport. |

| 2,5-Dibromo Substituents | Can induce favorable molecular packing via halogen bonding, potentially enhancing carrier mobility. Modifies electronic properties. |

| Furan-2-carbaldehyde | The aldehyde group influences the molecule's electron affinity and can be a site for further functionalization to tune performance. |

Photochromic or Thermochromic Materials

Photochromic materials undergo reversible changes in their absorption spectra upon irradiation with light, while thermochromic materials do so in response to temperature changes. Furan derivatives have been incorporated into well-known classes of photochromic compounds, such as fulgides. researchgate.net These molecules typically operate via a light-induced electrocyclic reaction, switching between a colorless (open) form and a colored (closed) form.